molecular formula C12H12N4O3S B14730172 Succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)- CAS No. 4922-57-0

Succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)-

Cat. No.: B14730172
CAS No.: 4922-57-0
M. Wt: 292.32 g/mol
InChI Key: RNKOVIAZTLLEKC-UHFFFAOYSA-N
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Description

Succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)- is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazole derivatives, including succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)-, typically involves the reaction of hydrazides with carbon disulfide and subsequent cyclization. One common method involves the reaction of 3-amino-1,2,4-triazole with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms in the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Scientific Research Applications

Succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The triazole ring can interact with various receptors and enzymes, modulating their activity and affecting cellular pathways such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: Known for their stability and wide range of applications in drug discovery and materials science.

    1,2,4-Triazoles: Similar to succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)-, these compounds have diverse biological activities and are used in medicinal chemistry.

Uniqueness

Succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)- is unique due to the presence of both the succinanilic acid moiety and the mercapto group in the triazole ring.

Properties

CAS No.

4922-57-0

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

4-oxo-4-[4-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)anilino]butanoic acid

InChI

InChI=1S/C12H12N4O3S/c17-9(5-6-10(18)19)13-8-3-1-7(2-4-8)11-14-12(20)16-15-11/h1-4H,5-6H2,(H,13,17)(H,18,19)(H2,14,15,16,20)

InChI Key

RNKOVIAZTLLEKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)NC(=O)CCC(=O)O

Origin of Product

United States

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